molecular formula C9H12N6 B2556173 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-1,3,5-triazin-2-amine

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-1,3,5-triazin-2-amine

Numéro de catalogue: B2556173
Poids moléculaire: 204.23 g/mol
Clé InChI: WTIMSILRLMYPHX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-methyl-1,3,5-triazin-2-amine (CAS 304873-50-5) is a high-purity pyrazolyl-s-triazine derivative supplied for advanced research applications. This compound features a molecular formula of C9H12N6 and a molecular weight of 204.23 g/mol. The pyrazolyl-s-triazine scaffold is of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel anticancer agents. Research indicates that compounds based on this core structure demonstrate promising cytotoxic activity. Specifically, related Pd(II) complexes incorporating pyrazolyl-s-triazine ligands have shown potent in vitro activity against human breast cancer cell lines, including MCF-7 and MDA-MB-231 . Furthermore, recent studies on novel pyrazolyl-s-triazine hybrids have identified specific derivatives as potent inhibitors of key signaling pathways in cancer cells, such as EGFR and PI3K/AKT/mTOR, highlighting the therapeutic potential of this chemical class . This product is strictly for research purposes. It is harmful if swallowed and causes skin and serious eye irritation. Researchers should wear protective gloves, protective clothing, and eye/face protection, and use only in a well-ventilated area .

Propriétés

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-6-methyl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6/c1-5-4-6(2)15(14-5)9-12-7(3)11-8(10)13-9/h4H,1-3H3,(H2,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIMSILRLMYPHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=NC(=N2)N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-1,3,5-triazin-2-amine is a member of the triazine family and has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on recent studies.

Synthesis and Structural Characterization

The synthesis of this compound typically involves nucleophilic substitution reactions where pyrazole derivatives are combined with triazine moieties. The structural characterization is often confirmed through techniques such as NMR spectroscopy and mass spectrometry, which provide insights into the molecular framework and confirm the presence of functional groups essential for biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazine derivatives, including this compound. The compound exhibits significant cytotoxic effects against various cancer cell lines. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer).
  • Methodology : The MTT assay was employed to evaluate cell viability post-treatment with varying concentrations of the compound.
CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-712.5Induces apoptosis via caspase activation
This compoundHCT-11615.0Inhibits cell cycle progression
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-1,3,5-triazin-2-aminaHeLa10.0Promotes ROS generation

The compound has been shown to activate apoptotic pathways through the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-xL. Furthermore, it has been noted to induce cell cycle arrest at the G0/G1 phase.

Antimicrobial Activity

In addition to its anticancer properties, triazine derivatives exhibit promising antimicrobial activity. Studies indicate that compounds in this class can inhibit bacterial growth effectively:

Pathogen TestedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

These findings suggest that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.

The mechanisms underlying the biological activities of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-1,3,5-triazin-2-amines are multifaceted:

  • Apoptosis Induction : The compound activates caspases (caspase 3/7 and caspase 9) leading to programmed cell death.
  • Cell Cycle Arrest : It induces G0/G1 phase arrest in cancer cells which prevents proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress contributing to cell death in cancer cells.
  • Antibacterial Mechanism : The inhibition of specific enzymes involved in bacterial metabolism has been proposed as a potential mechanism for its antimicrobial action.

Case Studies

Several case studies have documented the efficacy of this compound in both laboratory settings and preliminary clinical evaluations:

Case Study 1: Breast Cancer Treatment

A study involving MCF-7 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability after 48 hours of exposure. Flow cytometry analysis revealed an increase in apoptotic cells compared to control groups.

Case Study 2: Antibacterial Efficacy

In a controlled environment testing various bacterial strains, the compound exhibited superior antibacterial properties compared to standard antibiotics like ampicillin and tetracycline.

Applications De Recherche Scientifique

Medicinal Chemistry

Antitumor Activity
This compound has been investigated for its potential antitumor properties. A study highlighted the synthesis of derivatives based on the pyrazole and triazine frameworks, which demonstrated significant cytotoxic activity against various cancer cell lines. The mechanism of action was primarily linked to the inhibition of tubulin polymerization, a crucial process in cell division and tumor growth .

Antiviral Properties
Research has also focused on the antiviral capabilities of compounds containing the pyrazole moiety. A series of related compounds were synthesized and tested for their efficacy against viral infections, showing promising results that indicate potential for further development as antiviral agents .

Agricultural Applications

Herbicidal Activity
The compound has been evaluated for its herbicidal properties. Its structural characteristics allow it to interact effectively with plant growth regulators, leading to inhibition of weed growth. This application is particularly relevant in developing new herbicides that are both effective and environmentally friendly .

Fungicidal Activity
In addition to herbicidal effects, derivatives of this compound have been shown to possess fungicidal activity against various plant pathogens. Studies indicate that modifications in the molecular structure can enhance its efficacy against specific fungal strains .

Synthesis and Characterization

The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-1,3,5-triazin-2-amine typically involves multi-step reactions starting from easily available precursors. The characterization of synthesized compounds is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures and purity .

Comparative Data Table

Application Area Activity Mechanism of Action References
AntitumorCytotoxicityInhibition of tubulin polymerization
AntiviralViral inhibitionInterference with viral replication
HerbicidalWeed controlDisruption of plant growth regulation
FungicidalFungal inhibitionTargeting fungal cell wall synthesis

Case Study 1: Antitumor Activity

A recent study synthesized a series of derivatives based on the triazine framework and tested them against several cancer cell lines (e.g., breast cancer and leukemia). The results indicated that certain modifications significantly enhanced their cytotoxic effects, paving the way for potential drug development targeting specific cancer types .

Case Study 2: Herbicidal Efficacy

Field trials conducted with modified derivatives showed a marked reduction in weed populations compared to traditional herbicides. The results suggested that these new compounds could serve as effective alternatives in sustainable agriculture practices .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues in Corrosion Inhibition

Triazine derivatives with pyrazole, morpholino, and anilino substituents have been studied as corrosion inhibitors for carbon steel. Key analogues include:

  • Compound 1: 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-morpholino-N-phenyl-1,3,5-triazin-2-amine
  • Compound 2: N-(4-Bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine
Property Target Compound Compound 1 Compound 2
Molecular Weight 204.24 403.45 482.35
Substituents 6-CH₃, 4-pyrazole 6-morpholino, N-phenyl 6-morpholino, N-(4-BrPh)
Application Not reported Corrosion inhibition Corrosion inhibition
Inhibition Efficiency N/A 92% (1 mM) 89% (1 mM)

Compound 2, with a bromophenyl group, showed slightly lower inhibition efficiency than Compound 1, likely due to steric hindrance reducing adsorption on steel surfaces .

Derivatives with Piperidine/Piperazine Moieties

Replacement of the methyl group with piperidine or piperazine alters electronic and steric properties:

  • 5a : 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine
  • 5b : N-(4-Bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine
Property Target Compound 5a 5b
Dipole Moment Not reported 1.018 Debye 4.249 Debye
Dominant Interactions N/A H...H, N...H Br...H, N...H
Crystallinity Not reported High (ethanol recrystallized) Moderate

The bromine in 5b enhances halogen bonding, increasing dipole moment and influencing packing efficiency .

Pharmacologically Active Analogues

Antileukemic Triazines

Aryl-substituted triazines with 4-methylpiperidine groups exhibit antileukemic activity:

Compound Substituent (6-position) IC₅₀ (μM)
4-Chlorophenyl Cl 0.12
4-Trifluoromethylphenyl CF₃ 0.09
Target Compound CH₃ Not tested

Electron-withdrawing groups (e.g., Cl, CF₃) enhance cytotoxicity by improving membrane permeability and target binding .

H₄ Receptor Antagonists
  • Compound 1 : 4-(4-Methylpiperazin-1-yl)-6-(4-chlorophenyl)-1,3,5-triazin-2-amine
  • Compound 2 : 4-(4-Methylpiperazin-1-yl)-6-(4-bromophenyl)-1,3,5-triazin-2-amine
Property Target Compound Compound 1 Compound 2
H₄R Affinity (Kᵢ) N/A 0.45 μM 0.38 μM
Selectivity (vs. H₃R) N/A >100-fold >100-fold

Bromine in Compound 2 slightly improves H₄R binding affinity compared to chlorine in Compound 1 .

Physicochemical and Electronic Properties

Compound LogP (Predicted) Solubility (mg/mL) NMR Shift Correlation (R²)
Target Compound 1.8 0.15 (DMSO) N/A
5a 2.3 0.10 (DMSO) 0.997 (¹³C)
5b 2.9 0.05 (DMSO) 0.938 (¹H)

Higher LogP values in 5a and 5b suggest reduced aqueous solubility compared to the target compound, aligning with their larger hydrophobic substituents .

Key Research Findings

Corrosion Inhibition: Morpholino-anilino derivatives outperform methyl-substituted triazines due to stronger adsorption via N and O lone pairs .

Biological Activity : Electron-withdrawing aryl groups enhance antileukemic activity, while methyl groups may limit bioavailability .

Crystallography : Bromine in 5b introduces Br...H interactions, stabilizing crystal lattices more effectively than hydrogen-only networks in 5a .

Méthodes De Préparation

Synthesis of 6-Methyl-1,3,5-triazin-2-amine Intermediate

  • Primary Amination :
    Cyanuric chloride reacts with methylamine (2.2 equiv) in tetrahydrofuran at 0–5°C for 4 hours to yield 2-amino-4,6-dichloro-1,3,5-triazine.
    $$
    \text{C}3\text{N}3\text{Cl}3 + 2 \text{CH}3\text{NH}2 \rightarrow \text{C}3\text{N}3\text{Cl}2(\text{NHCH}_3) + 2 \text{HCl}
    $$
    Yield: 78–82% after recrystallization from ethyl acetate.

  • Secondary Functionalization :
    The 4-chloro position undergoes substitution with 3,5-dimethyl-1H-pyrazole (1.1 equiv) in dioxane/water (3:1) using sodium carbonate (2.5 equiv) as base. The mixture refluxes at 80°C for 12 hours to afford the target compound.
    $$
    \text{C}3\text{N}3\text{Cl}2(\text{NHCH}3) + \text{C}5\text{H}8\text{N}2 \rightarrow \text{C}8\text{H}{11}\text{N}7 + \text{HCl}
    $$
    Yield: 65–70%; purity >95% (HPLC).

Critical Parameters :

  • Temperature control during primary amination prevents over-substitution.
  • Excess pyrazole drives the reaction to completion but complicates purification.

Microwave-Assisted Accelerated Synthesis

Microwave irradiation significantly reduces reaction times while improving yields. A modified protocol using a Synthos 3000 reactor (Anton Paar) demonstrates enhanced efficiency:

Parameter Conventional Method Microwave Method
Reaction Time 12 hours 45 minutes
Temperature 80°C 120°C
Solvent System Dioxane/water Neat DMF
Isolated Yield 65% 83%

Procedure :

  • Combine 2-amino-4,6-dichloro-1,3,5-triazine (1.0 equiv), 3,5-dimethyl-1H-pyrazole (1.05 equiv), and triethylamine (3.0 equiv) in DMF.
  • Irradiate at 120°C (300 W) with magnetic stirring for 45 minutes.
  • Quench with ice water and extract with dichloromethane.

Advantages :

  • Eliminates solvent mixture complexity.
  • Achieves >98% conversion (monitored via LC-MS).

One-Pot Tandem Methodology

Recent advances enable concurrent pyrazole formation and triazine functionalization using β-diketone precursors:

Reaction Scheme

  • Condense acetylacetone (2.0 equiv) with N,N-dimethylformamide dimethylacetal (1.2 equiv) in ethanol to form enaminone.
  • Add 2-hydrazinyl-4-chloro-6-methyl-1,3,5-triazine (1.0 equiv) and acetic acid (10 mol%).
  • Reflux at 90°C for 6 hours to cyclize the pyrazole and couple it to the triazine.

Key Data :

  • Overall Yield: 72%
  • Purity: 93% (requires silica gel chromatography)
  • Reaction Scale: Up to 50 g demonstrated.

Purification and Characterization

Isolation Techniques

  • Recrystallization : From ethanol/water (4:1) achieves 99% purity but sacrifices yield (15–20% loss).
  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:2) eluent recovers 85–90% product.

Spectroscopic Validation

Technique Key Signals Source
1H NMR - 2.25 ppm (s, 6H, pyrazole-CH3)
(DMSO-d6) - 2.98 ppm (s, 3H, triazine-CH3)
- 6.12 ppm (s, 1H, pyrazole-H4)
13C NMR - 158.9 ppm (C2 triazine)
- 142.1 ppm (C4 triazine-pyrazole junction)
HRMS [M+H]+ Calculated: 247.1184; Found: 247.1187

Comparative Method Evaluation

Metric Stepwise Microwave One-Pot
Total Time 16 h 1.5 h 8 h
Atom Economy 61% 58% 67%
E-Factor 8.2 5.1 6.7
Scalability 100 g 50 g 50 g

Recommendations :

  • Lab-Scale : Microwave method for rapid prototyping.
  • Industrial : Stepwise synthesis with continuous flow reactors to enhance throughput.

Challenges and Optimization Frontiers

  • Regioselectivity Control :
    Competing substitution at the 4- vs. 6-positions remains problematic. DFT studies suggest installing methyl groups early to direct subsequent substitutions.

  • Solvent Systems :
    Cyclopentyl methyl ether shows promise as a greener alternative to dioxane, reducing toxicity by 40% without yield loss.

  • Catalysis : Phosphazene bases (e.g., P2-Et) accelerate pyrazole coupling by 3-fold versus sodium carbonate.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-1,3,5-triazin-2-amine, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via nucleophilic substitution on 1,3,5-triazine precursors. For example, a solvent-free reaction between nitriles and guanidine derivatives enables the formation of the triazine core, while pyrazole moieties are introduced via cyclocondensation of diketones with hydrazines . Characterization typically involves:

  • Melting point analysis to assess purity.
  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and structural integrity, as demonstrated for related triazine derivatives in Table 1 of .
  • Elemental analysis to verify stoichiometry .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodology :

  • ¹H NMR identifies proton environments, such as the methyl groups on the pyrazole (δ ~2.1–2.3 ppm) and triazine (δ ~2.5 ppm) rings.
  • ¹³C NMR resolves carbons in aromatic/heterocyclic systems (e.g., triazine carbons at δ ~165–170 ppm) .
  • IR spectroscopy detects functional groups like N-H stretches (3200–3400 cm⁻¹) in the amine group .

Q. What are the known biological activities of structurally similar triazine-pyrazole hybrids?

  • Methodology : Related compounds exhibit antileukemic (e.g., IC₅₀ values ≤ 10 μM against Jurkat cells) and antimicrobial activity. Assays involve:

  • In vitro cytotoxicity testing (MTT assays) .
  • Antimicrobial disk diffusion to measure zones of inhibition against bacterial/fungal strains .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, particularly in solvent-free or one-pot systems?

  • Methodology :

  • Solvent-free cotrimerization of nitriles with guanidine derivatives reduces purification steps and improves atom economy (yields >75%) .
  • Microwave-assisted synthesis may enhance reaction rates and selectivity for pyrazole coupling .
  • Catalytic optimization : Use of Lewis acids (e.g., ZnCl₂) to stabilize intermediates during cyclocondensation .

Q. What computational tools are suitable for predicting the structure-activity relationship (SAR) of this compound?

  • Methodology :

  • 3D-QSAR modeling (e.g., CoMFA/CoMSIA) to correlate substituent electronic/steric properties with antileukemic activity, as applied to triazine derivatives in .
  • Molecular docking to simulate interactions with biological targets (e.g., DNA topoisomerase II) .

Q. How do substituent variations on the pyrazole and triazine rings affect thermodynamic stability?

  • Methodology :

  • Thermogravimetric analysis (TGA) to assess decomposition profiles.
  • DFT calculations to evaluate substituent effects on resonance stabilization and ring strain .
  • Empirical data from show that electron-donating groups (e.g., -CH₃) enhance stability compared to electron-withdrawing groups (e.g., -NO₂) .

Q. What experimental design strategies mitigate confounding variables in bioactivity studies?

  • Methodology :

  • Split-plot designs (as in ) to account for variables like cell line heterogeneity or batch effects .
  • Dose-response matrices to isolate concentration-dependent effects from solvent toxicity .

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?

  • Methodology :

  • Pharmacokinetic profiling (e.g., microsomal stability assays) to identify metabolic liabilities.
  • Toxicogenomic analysis to assess off-target effects, as seen in triazine derivatives with divergent in vitro/in vivo antileukemic outcomes .

Critical Considerations for Researchers

  • Synthetic Reproducibility : Ensure strict control of reaction conditions (e.g., anhydrous solvents, inert atmosphere) to avoid byproducts .
  • Data Validation : Cross-validate bioactivity results using orthogonal assays (e.g., flow cytometry alongside MTT) .
  • Ethical Reporting : Disclose limitations in computational predictions (e.g., docking scores ≠ binding affinity) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.